molecular formula C14H21N5O6S B12310406 Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O

Cat. No.: B12310406
M. Wt: 391.44 g/mol
InChI Key: WFZKRNIMSVDNBU-XDSDWDJESA-N
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Description

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O is a stable isotope-labeled compound. It is a derivative of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological functions. The compound is used primarily in scientific research to study metabolic pathways and environmental pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O involves the incorporation of deuterium atoms into the serotonin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require specific catalysts and controlled environments to ensure the correct isotopic labeling .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the isotopic enrichment and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O involves its interaction with specific molecular targets. As a stable isotope-labeled compound, it does not exert physiological effects like serotonin. Instead, it serves as a tracer to study the pathways and interactions of serotonin in various biological systems. The compound’s deuterium atoms allow for precise tracking using analytical techniques like mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O is unique due to its specific isotopic labeling, which allows for detailed metabolic and environmental studies. Its stability and precise isotopic enrichment make it a valuable tool in scientific research .

Properties

Molecular Formula

C14H21N5O6S

Molecular Weight

391.44 g/mol

IUPAC Name

3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid

InChI

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)/i3D2,4D2;;

InChI Key

WFZKRNIMSVDNBU-XDSDWDJESA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.CN1CC(=O)NC1=N.OS(=O)(=O)O

Canonical SMILES

CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O

Origin of Product

United States

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